Patent‑Level Preference for 3,4‑Dichlorophenyl Over 4‑Chlorophenyl in Isoquinoline Derivatives
In patent DE2062001A1, compounds bearing a 3,4-dichlorophenyl radical are explicitly designated as “particularly preferred” over those with a 4-chlorophenyl radical, indicating a structure‑activity advantage [1]. Although no numerical IC50 values are provided in the patent abstract, the explicit preference signals that the 3,4-dichloro motif confers superior target engagement in the claimed isoquinoline series.
| Evidence Dimension | Patent‑documented preference (activity rank) |
|---|---|
| Target Compound Data | 3,4-dichlorophenyl‑substituted isoquinoline derivatives classified as “particularly preferred” |
| Comparator Or Baseline | 4‑chlorophenyl‑substituted isoquinoline derivatives also listed as preferred but ranked below the 3,4-dichloro variant |
| Quantified Difference | Qualitative rank order: 3,4‑dichlorophenyl > 4‑chlorophenyl (no quantitative fold‑change reported) |
| Conditions | Patent DE2062001A1; general formula I isoquinoline derivatives |
Why This Matters
For procurement decisions in drug discovery, selecting the ‘particularly preferred’ substitution pattern reduces the risk of suboptimal starting points in lead optimization.
- [1] DE2062001A1 – Isoquinoline derivatives. Prior art: 1970-12-16. Google Patents. View Source
